
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)- is a natural product found in Amathia convoluta with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
The quasi-antiaromatic 2H-indol-2-one ring system, closely related to the compound , has been utilized in various chemical synthesis processes. One study demonstrates the generation of this ring system by treating a 3-hydroxy-substituted 1,3-dihydroindol-2-one with a Lewis acid, leading to the smooth addition of pi-nucleophiles and affording substituted oxindoles. This methodology extends to intramolecular cyclization, yielding spiro-substituted oxindoles (D. England, Gökçe Merey, A. Padwa, 2007). A similar approach was detailed where the highly reactive 2H-indol-2-one system was employed for synthesizing substituted oxindoles and spiro-oxindoles, showcasing its utility in creating complex molecular architectures (A. Padwa, D. England, Gökçe Merey, 2007).
Antimicrobial Activity
Research into the antimicrobial properties of 2-indolinone derived compounds, including structures akin to 2H-indol-2-one, 4,6-dibromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-, has led to the discovery of significant growth inhibitory activity against a range of microorganisms. For instance, synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones demonstrated notable antimicrobial effects against various bacterial and fungal species, emphasizing the potential of these compounds in developing new antimicrobial agents (A. El-Gendy, A. Ahmedy, 2000).
Antioxidant Properties
The antioxidant potential of 2H-indol-2-one derivatives has also been a subject of investigation. New 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-ones and their derivatives were synthesized and evaluated for their in vitro antioxidant activities. These compounds exhibited moderate to good antioxidant activities, with certain analogues showing comparable activity to ascorbic acid. This research highlights the potential of 2H-indol-2-one derivatives as novel antioxidants in therapeutic applications (A. Gupta, S. Kalpana, J. Malik, 2012).
Biological Potency of Indole-2,3-Dione Derivatives
Another study focused on the synthesis of ecofriendly fungicides and bactericides from indole-2,3-dione derivatives, showing important pharmacodynamic significance. The synthesized compounds, derived from 1,3-dihydro-3-[2-(phenyl)-2-oxoethylidene]-2H-indol-2-one and related structures, exhibited growth inhibitory potential against various fungal and bacterial strains, demonstrating their potential as biologically active agents (R. Singh, Pooja Nagpal, 2005).
Propiedades
Número CAS |
184587-77-7 |
|---|---|
Fórmula molecular |
C11H9Br2NO3 |
Peso molecular |
363 g/mol |
Nombre IUPAC |
4,6-dibromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H9Br2NO3/c1-5(15)4-11(17)9-7(13)2-6(12)3-8(9)14-10(11)16/h2-3,17H,4H2,1H3,(H,14,16) |
Clave InChI |
UCZPZZBCCIUPSH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |
SMILES canónico |
CC(=O)CC1(C2=C(C=C(C=C2Br)Br)NC1=O)O |
Sinónimos |
convolutamydine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



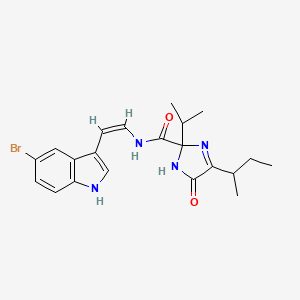
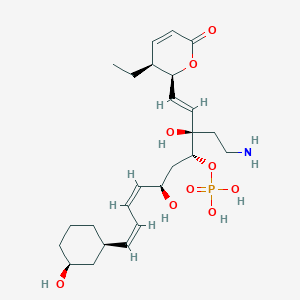
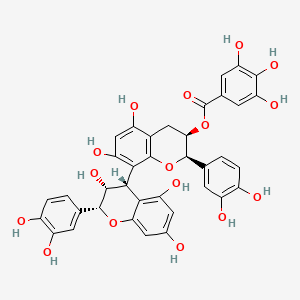


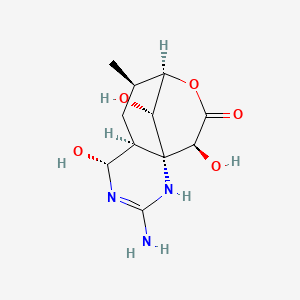
![1-[2,2-Dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]-4-(3-phenoxyphenyl)butane-1-sulfonic acid](/img/structure/B1249346.png)
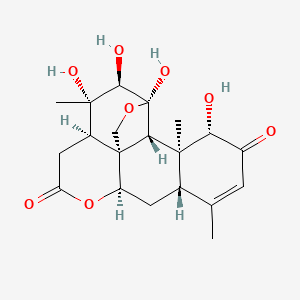


![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)
![1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1249354.png)

